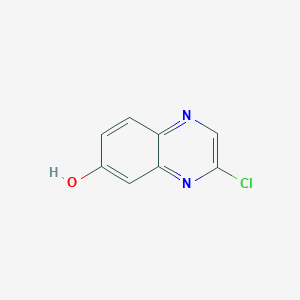
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DRF-1042 and is known to exhibit potent anti-inflammatory and immunomodulatory effects. In
Wirkmechanismus
DRF-1042 exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the inflammatory response and is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. DRF-1042 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor IκBα. This leads to the suppression of the inflammatory response and the modulation of the immune system.
Biochemical and Physiological Effects:
DRF-1042 has been shown to have a favorable safety profile in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DRF-1042 is metabolized by the liver and excreted mainly in the urine. In vitro and in vivo studies have demonstrated that DRF-1042 has potent anti-inflammatory and immunomodulatory effects, without causing significant toxicity or adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
DRF-1042 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized and stored. DRF-1042 has been extensively characterized in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to the use of DRF-1042 in lab experiments. It is a relatively new compound and its therapeutic potential in humans is still being evaluated. The optimal dosage and administration route of DRF-1042 for different diseases have not been fully established.
Zukünftige Richtungen
There are several future directions for the research and development of DRF-1042. One potential direction is the evaluation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another direction is the optimization of the dosage and administration route of DRF-1042 for different diseases. Furthermore, the development of DRF-1042 derivatives and analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic efficacy and reduce potential adverse effects. Overall, DRF-1042 has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of DRF-1042 involves the reaction of 3,5-dibromo-2-pyridinecarboxylic acid with N-(1-cyano-2,2-dimethylpropyl)amine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields DRF-1042 as a white crystalline solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
DRF-1042 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DRF-1042 also modulates the immune response by regulating the differentiation and activation of T cells and B cells. These properties make DRF-1042 a promising candidate for the treatment of diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Eigenschaften
IUPAC Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O/c1-12(2,3)9(5-15)17-11(18)10-8(14)4-7(13)6-16-10/h4,6,9H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKOYBOIEPUADR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=C(C=C(C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

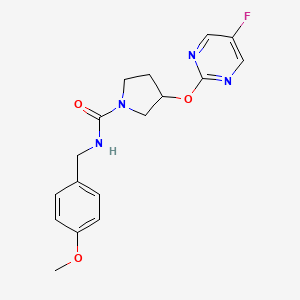

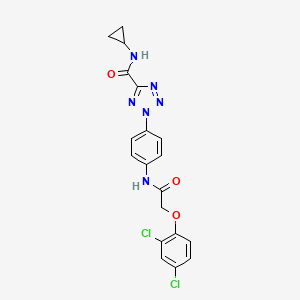
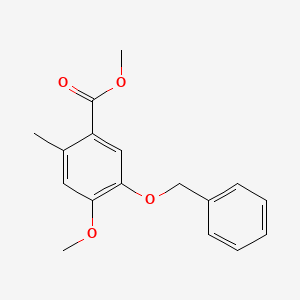
![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
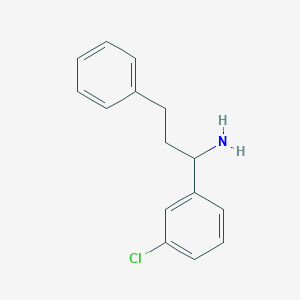
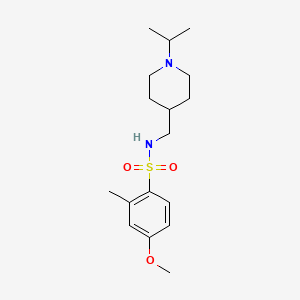
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)
![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)
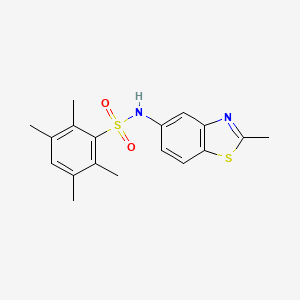
![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)
